4-(Fluoroethynyl)benzonitrile
Description
4-(Fluoroethynyl)benzonitrile is a fluorinated aromatic nitrile compound characterized by a benzonitrile core substituted at the para position with a fluoroethynyl group (FC≡C-). Its molecular formula is C₉H₅FN, combining the electron-withdrawing nitrile group (-C≡N) with the electronegative fluorine atom and the linear ethynyl spacer. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. The fluorine atom enhances metabolic stability and binding specificity, while the ethynyl group enables conjugation and π-orbital interactions, critical for applications in materials science and medicinal chemistry .
Properties
CAS No. |
919791-42-7 |
|---|---|
Molecular Formula |
C9H4FN |
Molecular Weight |
145.13 g/mol |
IUPAC Name |
4-(2-fluoroethynyl)benzonitrile |
InChI |
InChI=1S/C9H4FN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
InChI Key |
ZSBSVXBDLAGBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CF)C#N |
Origin of Product |
United States |
Preparation Methods
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The synthesis of 2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the triazine ring. The chloro(dinitro)methyl group is introduced through a nitration reaction, while the methoxy and piperidin-1-yl groups are added via substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity.
4-(Fluoroethynyl)benzonitrile
The synthesis of this compound can be achieved through a metal-mediated coupling reaction. One common method involves the coupling of 4-fluorobenzonitrile with an ethynylating agent under the influence of a palladium catalyst. This reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently .
Chemical Reactions Analysis
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
4-(Fluoroethynyl)benzonitrile
This compound is known to undergo:
Substitution: The fluoro group can be substituted with nucleophiles like amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger aromatic systems.
Addition Reactions: The ethynyl group can undergo addition reactions with various electrophiles to form substituted alkenes
Scientific Research Applications
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound has applications in:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
4-(Fluoroethynyl)benzonitrile
This compound is used in:
Chemistry: As a building block for the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development.
Industry: Employed in the manufacture of advanced materials and polymers
Mechanism of Action
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.
4-(Fluoroethynyl)benzonitrile
The mechanism of action of this compound is primarily based on its ability to participate in nucleophilic substitution and addition reactions. The fluoro and ethynyl groups can interact with biological targets, potentially leading to the formation of bioactive compounds .
Comparison with Similar Compounds
Table 1: Key Structural Features and Electronic Effects
| Compound Name | Substituent(s) | Electronic Effects | Key Applications |
|---|---|---|---|
| 4-(Fluoroethynyl)benzonitrile | Para-FC≡C-, -C≡N | High electron-withdrawing; enhanced π-conjugation | Drug design, materials science |
| 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile | Multiple F, ethynyl, ethenyl | Increased lipophilicity; steric hindrance | Bioactive molecule development |
| 4-(Trifluoromethyl)benzonitrile | Para-CF₃, -C≡N | Strong -I effect; improved metabolic stability | Agrochemicals, pharmaceuticals |
| 4-(4-Fluorophenoxy)benzonitrile | Para-F-phenoxy, -C≡N | Moderate electron withdrawal; flexible linker | Enzyme inhibition, fluorinated synthesis |
Key Insights :
- Fluorine Position: Fluorine on the ethynyl group (as in this compound) directly impacts conjugation and dipole moments, unlike fluorine on phenyl rings (e.g., 4-(4-Fluorophenoxy)benzonitrile), which primarily affects resonance effects .
- Ethynyl vs. Ethenyl : Ethynyl groups (C≡C) enable rigid, linear geometries and stronger π-π interactions compared to ethenyl (C=C) groups, as seen in 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile .
Key Insights :
- Fluorine’s Role: Fluorine in this compound likely enhances target specificity through C-F···H interactions, similar to 4-(4-Fluorophenoxy)benzonitrile’s improved receptor binding .
- Functional Group Synergy : The nitrile group in this compound may act as a hydrogen bond acceptor, complementing the ethynyl group’s π-interactions, akin to triazole derivatives in .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2.1 (calc) | ~0.5 (DMSO) | 120–125 (estimated) |
| 4-(3-Fluoro-4-methylphenyl)benzonitrile | 2.8 | 0.3 (water) | 145–148 |
| 4-(Diphenylphosphorothioyl)benzonitrile | 3.5 | <0.1 (water) | 98–102 |
| 4-(4-Fluorophenoxy)benzonitrile | 2.6 | 0.4 (ethanol) | 110–115 |
Key Insights :
- Lipophilicity : The ethynyl group in this compound reduces LogP compared to bulkier substituents (e.g., diphenylphosphorothioyl in ), improving membrane permeability .
- Solubility : Nitrile-containing compounds generally exhibit low aqueous solubility, necessitating co-solvents like DMSO for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
